2-Pentyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
pentan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHAZLGVDYADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884014 | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3813-69-2 | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203383 | |
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| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
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| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
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| Record name | pentan-2-yl 4-methylbenzene-1-sulfonate | |
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Significance in Organic Synthesis and Chemical Transformations
The primary significance of 2-pentyl p-toluenesulfonate in organic synthesis lies in its function as an alkylating agent, facilitated by the excellent leaving group ability of the p-toluenesulfonate (tosylate) anion. wikipedia.org Alcohols are generally poor substrates for direct nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. masterorganicchemistry.com The conversion of an alcohol, such as 2-pentanol (B3026449), into its corresponding tosylate derivative dramatically alters its reactivity.
The tosylate group is an excellent leaving group because its negative charge is delocalized through resonance across the sulfonate group, making it a stable, weakly basic anion. masterorganicchemistry.comfiveable.me This activation allows the carbon atom to which the tosylate is attached to become highly susceptible to nucleophilic attack. fiveable.me Consequently, this compound readily participates in nucleophilic substitution reactions with a wide range of nucleophiles.
These reactions are typically SN2 (bimolecular nucleophilic substitution) processes, especially given that this compound is a secondary tosylate. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The formation of the tosylate itself from 2-pentanol and p-toluenesulfonyl chloride proceeds with retention of configuration, as the C-O bond of the alcohol is not broken during this step. libretexts.orglibretexts.org This two-step sequence of tosylation followed by nucleophilic substitution provides a powerful method for the stereocontrolled synthesis of chiral molecules. libretexts.org
An example of its application is the reaction with thiols to form sulfides. For instance, the reaction of this compound with a thiol can produce the corresponding pentyl sulfide (B99878). Similarly, it can react with other nucleophiles like azides. In one study, various alkyl tosylates were converted to the corresponding nitroalkanes by reacting them with tetrabutylammonium (B224687) nitrite. beilstein-journals.org While this specific study focused on other tosylates, the general reactivity pattern is applicable to this compound.
Overview of Primary Research Applications
Esterification Reaction Pathways
The formation of the sulfonate ester bond in this compound can be achieved through direct reaction of the parent acid and alcohol or via a more common route involving the highly reactive sulfonyl chloride.
Direct Esterification of p-Toluenesulfonic Acid with 2-Pentanol (B3026449)
This classical approach, a variation of the Fischer-Speier esterification, involves the direct reaction of p-toluenesulfonic acid with 2-pentanol. masterorganicchemistry.com The reaction is an equilibrium process, and specific techniques are required to drive it towards the formation of the desired ester product. masterorganicchemistry.com
The direct esterification is typically conducted under acidic catalysis to enhance the reaction rate. masterorganicchemistry.combeyondbenign.org While p-toluenesulfonic acid itself is an acid, stronger acid catalysts such as concentrated sulfuric acid are often added to accelerate the process. masterorganicchemistry.comukessays.com The catalyst functions by protonating the hydroxyl group of the 2-pentanol, making it a better leaving group (as water), or by protonating the carbonyl oxygen of the sulfonic acid, which increases the electrophilicity of the sulfur atom for nucleophilic attack by the alcohol. masterorganicchemistry.comtaylorandfrancis.com
The reaction generally requires elevated temperatures, often at the reflux temperature of a suitable solvent like toluene (B28343) or xylene, and can necessitate prolonged reaction times, sometimes up to 48 hours, to achieve moderate yields of 60-75%.
Table 1: Typical Conditions for Acid-Catalyzed Direct Esterification
| Parameter | Condition | Purpose |
| Reactants | 2-Pentanol, p-Toluenesulfonic Acid | Formation of the target ester |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | To increase the reaction rate. masterorganicchemistry.com |
| Solvent | Toluene or Xylenes | Provides a medium for the reaction and facilitates azeotropic water removal. |
| Temperature | Reflux (100–120°C) | To provide the necessary activation energy for the reaction. |
| Reaction Time | Up to 48 hours | To allow the reaction to proceed towards equilibrium. |
A critical aspect of the direct esterification method is the management of the reaction equilibrium. The formation of the ester also produces water as a byproduct. masterorganicchemistry.com According to Le Châtelier's principle, the continuous removal of this water from the reaction mixture shifts the equilibrium to the right, favoring the formation of this compound. masterorganicchemistry.com
This is most effectively achieved using azeotropic distillation, commonly employing a Dean-Stark apparatus. masterorganicchemistry.comtsijournals.com In this setup, the reaction is carried out in a solvent, such as toluene, that forms a low-boiling azeotrope with water. masterorganicchemistry.comtsijournals.com The vapor of the azeotrope boils out of the reaction flask and into a condenser. prepchem.com Upon cooling, the condensed liquid separates into two phases in the collection arm of the Dean-Stark trap: the denser water sinks to the bottom, where it can be periodically drained, while the lighter, water-immiscible solvent (toluene) overflows and returns to the reaction flask. masterorganicchemistry.comprepchem.com This continuous removal of water is a highly efficient method for driving the reaction to completion and maximizing the yield of the ester. tsijournals.com
Synthesis via 2-Pentanol and p-Toluenesulfonyl Chloride Reactants
The most prevalent and often preferred laboratory synthesis of this compound involves the reaction of 2-pentanol with p-toluenesulfonyl chloride (TsCl). nih.gov This method is generally more efficient, proceeds under milder conditions, and typically provides higher yields (85–90%) than direct esterification.
The reaction is carried out in the presence of a base, most commonly pyridine (B92270), which serves both as a solvent and as a scavenger for the hydrogen chloride (HCl) gas that is generated as a byproduct. brainly.commasterorganicchemistry.com The neutralization of HCl is crucial to prevent it from protonating the starting alcohol, which would render it non-nucleophilic. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion. orgosolver.com An important feature of this reaction is that it proceeds with retention of stereochemistry at the alcohol's chiral center. masterorganicchemistry.com
Table 2: Optimized Conditions for Synthesis via p-Toluenesulfonyl Chloride
| Parameter | Condition | Rationale |
| Reactants | 2-Pentanol (1.0 equiv), p-Toluenesulfonyl chloride (1.2 equiv) | A slight excess of TsCl ensures complete conversion of the alcohol. |
| Base/Solvent | Pyridine (2.0 equiv) | Neutralizes the HCl byproduct and can serve as the reaction solvent. brainly.com |
| Temperature | 0–25°C | Mild conditions help to prevent side reactions. |
| Reaction Time | 3–6 hours | The reaction is significantly faster than direct esterification. |
| Yield | 85–90% | Generally higher and more reliable than the direct esterification route. |
Purification and Isolation Techniques in Laboratory Synthesis
Following the synthesis, the crude this compound, which is typically an oil, must be isolated from unreacted starting materials, byproducts (like HCl or pyridine hydrochloride), and the solvent. Standard workup procedures often involve extraction with an organic solvent like dichloromethane (B109758), followed by washing with dilute acid (to remove pyridine), a basic solution like sodium bicarbonate (to remove any remaining acid), and brine.
Distillation Methodologies (e.g., Vacuum Distillation)
For final purification, distillation is a key technique. Due to the relatively high boiling point of this compound, vacuum distillation is employed to prevent thermal decomposition that might occur at atmospheric pressure. This method allows the compound to boil at a much lower temperature. Reports indicate that this compound can be purified by vacuum distillation, with a boiling point of 161–163°C at a pressure of 0.1 mmHg. This step effectively separates the desired ester from less volatile impurities and any remaining unreacted 2-pentanol or solvent. orgsyn.org
Recrystallization Procedures
The purification of this compound, which is often isolated as a crude yellow oil after synthesis, is critical for obtaining a product with high purity. Recrystallization is a primary method employed to achieve this. The choice of solvent is paramount and is determined by the solubility characteristics of the tosylate, where it should be sparingly soluble at low temperatures and readily soluble at higher temperatures.
For this compound, a highly effective method involves dissolution in hexane (B92381). The crude oil is dissolved in hexane and cooled to approximately -20°C, which induces the crystallization of the purified product. This process can yield the tosylate with a purity greater than 98%. niscpr.res.in While hexane is a documented solvent, the broader class of tosylates can be recrystallized from various organic solvents. The selection of an appropriate solvent system is often determined empirically.
General solvents that have proven effective for the recrystallization of other solid tosylate compounds include ethanol (B145695), or mixtures such as ethanol and acetone. mdpi.com For oily tosylates, column chromatography is often suggested as an alternative, but recrystallization from n-hexane remains a viable option for achieving a solid, purified product. researchgate.net The general principle relies on selecting a non-polar or moderately polar solvent that reflects the solubility profile of the target molecule.
Table 1: Solvents and Conditions for Tosylate Recrystallization
| Compound | Solvent(s) | Conditions | Observed Purity | Reference |
| This compound | Hexane | Dissolution followed by cooling to -20°C | >98% | niscpr.res.in |
| General Solid Tosylates | n-Hexane | Standard recrystallization | High | researchgate.net |
| Butane ditosylate | Ethanol | Standard recrystallization | High | mdpi.com |
| Pentaerythritol tetra-tosylate | Ethanol / Acetone | Standard recrystallization | High | mdpi.com |
In Situ Purification Strategies and Membrane Applications
Modern synthetic methodologies are increasingly focused on process intensification, which includes the integration of purification steps directly into the reaction process, known as in situ purification. For the synthesis of esters and related compounds like this compound, membrane-based technologies offer a sophisticated approach to purification.
One documented strategy applicable to the industrial-scale synthesis of this compound is the integration of solvent-resistant membranes. niscpr.res.in These membranes can selectively remove byproducts or impurities from the reaction mixture as the synthesis proceeds. This approach falls under the category of organic solvent nanofiltration (OSN), a pressure-driven membrane process that separates molecules based on size in non-aqueous solutions. researchgate.net By continuously removing byproducts, the reaction equilibrium can be shifted towards the product, potentially increasing yield and reducing the need for extensive downstream purification.
A particularly relevant membrane technology is pervaporation. In esterification reactions, which are reversible, the removal of the water byproduct is crucial for driving the reaction to completion. Hydrophilic pervaporation membranes can be used to selectively remove water from the reaction medium, leading to significantly higher product yields—in some cases, increasing conversion from around 60% to over 98%. niscpr.res.inmdpi.com While the synthesis of this compound from 2-pentanol and p-toluenesulfonyl chloride does not produce water, related esterification processes demonstrate the power of membrane reactors. For instance, AEI-type zeolite membranes have been used in flow-type reactors for the esterification of acetic acid, successfully increasing the yield beyond the normal thermodynamic equilibrium. nih.gov Such in situ separation techniques represent an energy-efficient and environmentally favorable alternative to traditional methods like distillation. niscpr.res.inresearchgate.net
Characterization of Unwanted Side Reactions and Isomerization Pathways During Synthesis
The synthesis of secondary tosylates such as this compound is susceptible to a variety of competing side reactions and isomerization events. These transformations are highly dependent on reaction conditions, particularly the solvent system, and can significantly impact product yield and purity.
Solvolysis Processes in Varying Solvent Systems
Solvolysis, a reaction in which the solvent acts as the nucleophile, is a primary competing pathway during the synthesis and handling of this compound. The p-toluenesulfonate group is an excellent leaving group, making the C-O bond susceptible to cleavage. The mechanism of solvolysis can range from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway, depending on the substrate structure and the solvent's properties.
In the presence of nucleophilic solvents like water or alcohols, this compound can be hydrolyzed or alcoholyzed back to 2-pentanol and p-toluenesulfonic acid, or form an ether, respectively. The rate of solvolysis is highly sensitive to the solvent's ionizing power and nucleophilicity. For instance, studies on simple secondary tosylates, including 2-pentyl tosylate, in 50% aqueous trifluoroethanol (TFE) show solvolysis occurring at a rate of approximately 1 x 10-5 s-1 at 30°C. researcher.lifewhiterose.ac.uk The use of less nucleophilic but highly ionizing solvents like TFE can promote SN1-type reactions through carbocation intermediates. In contrast, more nucleophilic solvents would favor an SN2 pathway.
Table 2: Solvolysis Data for Secondary Alkyl Tosylates
| Substrate | Solvent System | Temperature (°C) | Solvolysis Rate (s⁻¹) | Reference |
| 2-Pentyl Tosylate | 50% aqueous TFE | 30 | ~1 x 10⁻⁵ | researcher.life, whiterose.ac.uk |
| 2-Butyl Tosylate | 50% aqueous TFE | 30 | ~1 x 10⁻⁵ | researcher.life, whiterose.ac.uk |
| 2-Octyl Tosylate | 50% aqueous TFE | 30 | ~1 x 10⁻⁵ | researcher.life |
| Isopropyl Tosylate | Formic Acid | 25 | - | oup.com |
Intramolecular Hydride Shift Phenomena
During the synthesis or solvolysis of this compound, isomerization can occur through intramolecular rearrangements, most notably 1,2-hydride shifts. These shifts proceed through a carbocation intermediate, which is characteristic of SN1-type reaction conditions.
A documented example of this phenomenon is the competing rearrangement of 3-pentyl tosylate to 2-pentyl tosylate during solvolysis in aqueous trifluoroethanol (TFE). This isomerization occurs via a 1,2-hydride transfer within a carbocation intermediate, with a reported rate constant of 9 x 10-7 s-1. The formation of a secondary carbocation at the C-3 position can rearrange to the isomeric secondary carbocation at the C-2 position. This process is competitive with other pathways available to the carbocation, such as attack by the solvent or return to the starting tosylate. The propensity for such hydride shifts complicates the synthesis, as starting with a pure regioisomer of pentanol (B124592) may still result in a mixture of isomeric tosylate products.
Racemization Mechanisms Induced by Sulfonate Group Migration
When this compound is prepared from an enantiomerically pure form of 2-pentanol, the stereochemical integrity of the chiral center is a major concern. Racemization can occur, leading to a loss of optical activity.
One primary mechanism for racemization is through the formation of a planar, achiral carbocation intermediate under SN1 conditions. Subsequent nucleophilic attack by the solvent or the returning tosylate anion can occur from either face of the carbocation, leading to a mixture of enantiomers. chemistrysteps.com Studies have shown that the solvolysis of secondary tosylates can be accompanied by racemization. For example, S-2-butyl tosylate undergoes slow racemization during solvolysis in 50% TFE. researcher.lifewhiterose.ac.uk The rate of this racemization is linked to competing processes like hydride shifts and isotope exchange, which proceed through a common carbenium ion intermediate. researcher.life
Another proposed mechanism involves the reversible migration of the sulfonate group, which can mediate racemization during prolonged storage or upon heating. This process suggests an equilibrium where the tosylate group can dissociate and re-associate, potentially leading to inversion of the stereocenter. The stereochemical outcome of the reaction of R-2-octyl tosylate in one study showed high, but not complete, inversion (92:8 inversion:retention), indicating that competing pathways that can affect stereochemistry are active. researcher.life
Strategic Approaches for Mitigation of Undesired Transformations
To minimize solvolysis, isomerization, and racemization, specific synthetic strategies can be employed. The key is to favor the desired SN2 pathway for the formation of the tosylate while suppressing competing SN1, E1, and E2 pathways.
The following approaches are crucial:
Temperature Control: Maintaining mild reaction temperatures, typically in the range of 0–25°C, is critical. niscpr.res.in Lower temperatures disfavor the formation of carbocation intermediates, which are higher in energy and are the precursors to hydride shifts and SN1-driven racemization.
Choice of Base and Solvent: The synthesis of tosylates is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl generated. Pyridine is commonly used as it serves as both the base and a suitable solvent. niscpr.res.in The use of an appropriate base prevents the buildup of strong acid, which can catalyze side reactions. Performing the reaction in an aprotic solvent can also favor the SN2 mechanism. chemistrysteps.com
Avoiding Protic Solvents: Using aprotic solvents like dichloromethane with a base such as triethylamine (B128534) is a common practice for tosylation. mdpi.com Protic solvents can participate in solvolysis and promote SN1 pathways.
By carefully controlling these parameters, the formation of the desired this compound can be maximized while preserving its regio- and stereochemical integrity. niscpr.res.inchemistrysteps.com
Mechanistic Investigations of 2 Pentyl P Toluenesulfonate Reactivity
Role as a Leaving Group in Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the p-toluenesulfonate (tosylate) group of 2-pentyl p-toluenesulfonate functions as an effective leaving group. unizin.org This is due to the stability of the p-toluenesulfonate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid. The negative charge on the departing group is delocalized through resonance, which lowers its energy and makes it less likely to return and reform the starting material. unizin.orgspcmc.ac.in This characteristic facilitates the cleavage of the carbon-oxygen bond, allowing for the attack of a nucleophile at the electrophilic carbon center.
The transformation of an alcohol into a tosylate is a common strategy to enhance its reactivity in nucleophilic substitution reactions, as the hydroxyl group (-OH) is a poor leaving group, while the tosylate group is a very good one. unizin.orglibretexts.org
Concerted Bimolecular Nucleophilic Substitution (SN2) Pathways
The SN2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. wikipedia.org This concerted mechanism involves a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. wikipedia.orgmasterorganicchemistry.com For this compound, an SN2 reaction would involve the direct displacement of the tosylate group by a nucleophile.
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comwikipedia.org This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a "backside attack". masterorganicchemistry.comquora.com This trajectory is necessary to allow for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-OTs bond, which is the σ* antibonding orbital. wikipedia.org
If the starting this compound is a single enantiomer, for example, (R)-2-pentyl p-toluenesulfonate, the SN2 reaction will produce a product with the opposite configuration, such as an (S)-product. saskoer.cauky.edu This inversion of configuration is a direct consequence of the concerted backside attack mechanism. wikipedia.orgkau.edu.sa The geometry of the carbon atom transitions from tetrahedral in the reactant, to a trigonal bipyramidal transition state, and finally to a tetrahedral product with inverted stereochemistry. masterorganicchemistry.comuky.edu
Table 1: Stereochemical Outcome of SN2 Reactions
| Starting Material Configuration | SN2 Product Configuration |
| (R) | (S) |
| (S) | (R) |
This table illustrates the predictable inversion of stereochemistry in SN2 reactions.
The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.orglibretexts.org As the number and size of alkyl groups attached to the electrophilic carbon increase, the rate of SN2 reaction decreases. unizin.orglibretexts.org This is because bulky groups physically obstruct the backside attack of the nucleophile, raising the energy of the transition state and thus slowing down the reaction. libretexts.orglibretexts.org
This compound is a secondary tosylate, meaning the carbon atom bearing the leaving group is attached to two other carbon atoms (a methyl group and a propyl group). Secondary substrates like this are at a borderline between SN1 and SN2 mechanisms. wikipedia.orglumenlearning.com They can undergo SN2 reactions, but at a slower rate compared to primary substrates due to increased steric hindrance. unizin.orglibretexts.org The presence of the alkyl groups around the reaction center makes it more difficult for the nucleophile to approach for backside attack compared to a primary tosylate. libretexts.orgnumberanalytics.com
Table 2: Relative SN2 Reaction Rates for Alkyl Substrates
| Substrate Type | Relative Rate |
| Methyl | Fastest |
| Primary (1°) | Fast |
| Secondary (2°) | Slow |
| Tertiary (3°) | No Reaction |
This table shows the general trend of decreasing SN2 reactivity with increasing steric hindrance. unizin.orglibretexts.org
Stepwise Unimolecular Nucleophilic Substitution (SN1) Pathways
In contrast to the concerted SN2 mechanism, the SN1 reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second step is the rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com For this compound, an SN1 reaction would proceed through the formation of a 2-pentyl carbocation. researchgate.net
The formation of a carbocation is the key feature of the SN1 mechanism. masterorganicchemistry.com The stability of this intermediate is a crucial factor in determining the feasibility and rate of an SN1 reaction. masterorganicchemistry.combyjus.com Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom. libretexts.orgquora.com This is due to the electron-donating inductive effects and hyperconjugation from the alkyl groups, which help to delocalize the positive charge. byjus.comlibretexts.org
The carbocation that would initially form from this compound is a secondary (2°) carbocation. fiveable.me Secondary carbocations are more stable than primary carbocations but less stable than tertiary carbocations. libretexts.orgquora.com While less stable than tertiary carbocations, the formation of a secondary carbocation is possible, especially under conditions that favor SN1 reactions, such as the use of a polar protic solvent and a weak nucleophile. lumenlearning.commasterorganicchemistry.com
Table 3: Order of Carbocation Stability
| Carbocation Type | Stability |
| Tertiary (3°) | Most Stable |
| Secondary (2°) | More Stable |
| Primary (1°) | Less Stable |
| Methyl | Least Stable |
This table outlines the general order of carbocation stability based on the number of alkyl substituents. libretexts.orgquora.com
A significant characteristic of reactions involving carbocation intermediates is the potential for rearrangements to form more stable carbocations. libretexts.orgmasterorganicchemistry.com The initially formed 2-pentyl carbocation (a secondary carbocation) can potentially undergo a 1,2-hydride shift. libretexts.orgvedantu.com In this process, a hydrogen atom from an adjacent carbon atom moves with its pair of electrons to the positively charged carbon.
In the case of the 2-pentyl carbocation, a 1,2-hydride shift from the third carbon to the second carbon would also result in a secondary carbocation (the 3-pentyl carbocation). However, if a hydride shift were to occur from the first carbon, it would lead to a less stable primary carbocation, which is energetically unfavorable. masterorganicchemistry.com More complex rearrangements can occur in other systems, leading to a mixture of products. acs.orgstackexchange.com For instance, solvolysis of some secondary tosylates can lead to rearranged products through hydride or alkyl shifts. masterorganicchemistry.comdoubtnut.com While a 1,2-hydride shift in the 2-pentyl system doesn't lead to a more stable tertiary carbocation, the possibility of such rearrangements in similar systems highlights a key pathway for product diversification in SN1 reactions. libretexts.orgmasterorganicchemistry.com For example, the solvolysis of 3-pentyl tosylate can isomerize to 2-pentyl tosylate via a carbocation intermediate.
Hydrolysis Reaction Mechanisms and Product Formation
The hydrolysis of this compound, a type of solvolysis reaction where water is the nucleophile, can proceed through different mechanistic pathways, primarily SN1 and SN2. In the presence of water, with or without an acid or base catalyst, the compound hydrolyzes to yield p-toluenesulfonic acid and 2-pentanol (B3026449). The specific mechanism is highly dependent on the reaction conditions.
A study on the solvolysis of simple secondary tosylates, including 2-pentyl tosylate, in 50% aqueous trifluoroethanol (TFE) found that these compounds solvolyze at similar rates. researcher.liferesearcher.life For R-2-octyl tosylate, a close analog, the reaction showed high but not complete stereoselectivity, with a 92:8 ratio of inversion to retention of configuration in the resulting alcohol product. researcher.life This suggests a significant contribution from an SN2-like pathway, where the nucleophile attacks from the backside, leading to inversion of stereochemistry. However, the presence of a retained product indicates a degree of SN1 character, involving a carbocation intermediate that can be attacked from either side.
The solvolysis of 2-pentyl tosylate is part of a broader spectrum of mechanisms that can merge between SN1 and SN2 pathways. researchgate.net The formation of a carbocation intermediate is a key feature of the SN1 pathway. libretexts.org In the case of 2-pentyl tosylate, this would be a secondary carbocation, which can be subject to rearrangement. Indeed, studies have shown that 3-pentyl tosylate can isomerize to 2-pentyl tosylate via a 1,2-hydride shift through a carbocation intermediate. researcher.life
Competing Elimination Pathways (E1 and E2)
In addition to substitution reactions, this compound can undergo elimination reactions, primarily through E1 and E2 pathways, to form alkenes. libretexts.orglibretexts.org These elimination reactions often compete with SN1 and SN2 substitution reactions. libretexts.org
The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, similar to the SN1 pathway. libretexts.orgscienceinfo.com For 2-pentyl tosylate, the loss of the tosylate leaving group would form a secondary carbocation. A weak base, often the solvent, then removes a proton from an adjacent carbon to form a double bond. scienceinfo.com E1 reactions are regioselective and tend to follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. libretexts.orglibretexts.org Therefore, the major elimination product from 2-pentyl tosylate would be 2-pentene. scienceinfo.com Carbocation rearrangements, such as hydride shifts, can also occur in E1 reactions, potentially leading to different alkene products. masterorganicchemistry.com
The E2 reaction is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in For secondary substrates like this compound, E2 elimination is favored by the use of a strong, sterically hindered base. libretexts.org The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in
The competition between substitution and elimination is influenced by several factors. Strong bases favor elimination, while good, non-basic nucleophiles favor substitution. libretexts.orglibretexts.org Increased temperature generally favors elimination over substitution. masterorganicchemistry.com For secondary alkyl halides and tosylates, weakly basic nucleophiles in polar aprotic solvents tend to result in SN2 substitution, whereas strong bases lead to E2 elimination. libretexts.org Under neutral conditions in protic solvents, SN1 and E1 reactions can occur concurrently. libretexts.org
Specific Considerations for Sulfur-Oxygen Bond Cleavage in Reactions
In the reactions of this compound, the cleavage typically occurs at the carbon-oxygen (C-O) bond, not the sulfur-oxygen (S-O) bond. The tosylate group is an excellent leaving group precisely because the negative charge on the resulting p-toluenesulfonate anion is stabilized by resonance across the sulfonate group, making the S-O bonds strong and the C-O bond comparatively weaker and more susceptible to nucleophilic attack or heterolytic cleavage. stackexchange.commasterorganicchemistry.com
However, S-O bond cleavage can occur under specific, typically reductive, conditions. For instance, treatment of alkyl tosylates with powerful metal hydrides like lithium triethylborohydride can lead to the reduction of the tosylate to the corresponding alkane, which involves C-O bond cleavage. harvard.edu In some cases, with certain reductants, selective S-O bond cleavage can be achieved over C-O cleavage. For example, while the 2-propanesulfonate ester of a particular alcohol underwent C-O bond cleavage with LiEt3BH, the corresponding mesylate and tosylate derivatives underwent S-O bond cleavage. harvard.edu The reductive cleavage of the C-S bond in sulfonic acids is also known to occur, but deoxygenative reduction of the sulfonic acid group itself often proceeds via initial activation of the OH group. oup.com There is also research on the selective cleavage of S=O and C-S bonds in allenylic sulfoxides mediated by hydrogen bonding. rsc.org
Comparative Studies of Leaving Group Abilities in Organic Reactions
The reactivity of this compound is largely dictated by the nature of the p-toluenesulfonate (tosylate) leaving group.
The tosylate group (TsO⁻) is generally considered a better leaving group than halide ions (Cl⁻, Br⁻, I⁻) in many substitution and elimination reactions. stackexchange.comwikipedia.org This is attributed to the high stability of the tosylate anion, where the negative charge is delocalized through resonance over three oxygen atoms. chemicalforums.com
In SN1 reactions, the difference in reactivity can be substantial. For instance, under certain conditions, tosylate has been reported to be about 5,000 times faster as a leaving group than bromide. chemicalforums.com This highlights the tosylate's superior ability to depart and form a stable, independent species.
In SN2 reactions, the relative reactivity can be more nuanced and may depend on the nucleophile. chemicalforums.comstackexchange.com While tosylates are excellent leaving groups for SN2 reactions, sometimes their reactivity is comparable to that of iodides. masterorganicchemistry.comchemicalforums.commsu.edu For example, with ethoxide as the nucleophile, tosylate is a better leaving group than halides, but with a thiolate nucleophile, iodide and bromide can become better leaving groups. stackexchange.com Despite these nuances, the conversion of an alcohol to a tosylate is a common strategy to transform a poor leaving group (⁻OH) into a very good one for subsequent substitution reactions with halides like NaBr. masterorganicchemistry.combrainly.com
The reactivity of this compound can also be compared to other sulfonate esters, such as methanesulfonates (mesylates) and trifluoromethanesulfonates (triflates).
Mesylates (⁻OMs) : The leaving group ability of mesylates is very similar to that of tosylates. masterorganicchemistry.com For many synthetic purposes, tosylates and mesylates are considered interchangeable. masterorganicchemistry.com Both are excellent leaving groups used to activate alcohols for substitution and elimination reactions. masterorganicchemistry.com
Triflates (⁻OTf) : The triflate group is a "super" leaving group, significantly more reactive than both tosylates and mesylates. masterorganicchemistry.combrainly.com The high reactivity of triflates stems from the powerful electron-withdrawing effect of the three fluorine atoms, which provides exceptional stabilization for the negative charge on the triflate anion after it departs. brainly.com The general order of leaving group ability is: Triflate > Tosylate ≈ Mesylate. brainly.comchemicalforums.com However, in some specific palladium-catalyzed amination reactions, aryl tosylates have been observed to react faster than the corresponding aryl triflates. nih.gov
Steric hindrance plays a crucial role in the reactivity of this compound, particularly in bimolecular reactions like SN2 and E2. libretexts.orgnih.gov
In SN2 reactions , the nucleophile must perform a "backside attack" on the carbon bearing the leaving group. masterorganicchemistry.com As a secondary substrate, this compound has two alkyl groups (a methyl and a propyl group) attached to the electrophilic carbon. These groups create steric hindrance that impedes the approach of the nucleophile compared to a primary substrate. libretexts.orgmasterorganicchemistry.com The rate of SN2 reactions is highly sensitive to this crowding, following the general trend: methyl > primary > secondary >> tertiary. masterorganicchemistry.commasterorganicchemistry.com Therefore, SN2 reactions on 2-pentyl tosylate are slower than on a primary tosylate but faster than on a tertiary one. Increasing steric bulk on carbons adjacent to the reaction center can also slow down SN2 reactions. masterorganicchemistry.comlibretexts.org
In E2 reactions , the base must access a proton on a carbon adjacent (beta) to the leaving group. While steric hindrance at the electrophilic carbon (alpha-carbon) can disfavor SN2, it can favor E2 elimination. libretexts.org In fact, using a strong, sterically hindered base (like potassium tert-butoxide) is a common strategy to promote E2 elimination over SN2 substitution, even for primary and secondary substrates. libretexts.orgmasterorganicchemistry.com
For unimolecular reactions (SN1 and E1 ), steric hindrance at the reaction center is less about impeding attack and more about stabilizing the intermediate carbocation. Tertiary substrates form the most stable carbocations and thus react fastest in SN1/E1 reactions, followed by secondary substrates like this compound. libretexts.orgscienceinfo.comiitk.ac.in Increased substitution favors these pathways.
| Reaction Type | Effect of Steric Hindrance on this compound |
| SN2 | Slower than primary substrates due to crowding at the reaction center, which impedes backside attack by the nucleophile. libretexts.orgmasterorganicchemistry.com |
| E2 | Can be favored over SN2, especially with strong, bulky bases. Steric hindrance around the substrate can make proton abstraction more favorable than nucleophilic attack at the carbon center. libretexts.orglibretexts.org |
| SN1/E1 | Faster than primary substrates because the secondary carbocation intermediate is more stable. Increased alkyl substitution stabilizes the carbocation. scienceinfo.comiitk.ac.in |
Advanced Applications in Organic Synthesis and Catalysis
Utilization as an Alkylation Reagent in Diverse Organic Transformations
Alkyl tosylates, such as 2-Pentyl p-toluenesulfonate, are powerful alkylating agents. wikipedia.org The effectiveness of the tosylate group as a leaving group stems from the fact that it is the conjugate base of p-toluenesulfonic acid, a strong acid. This makes the tosylate anion (TsO⁻) a very weak base and therefore stable on its own after being displaced. masterorganicchemistry.compearson.com The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-oxygen bond, rendering the attached carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me
In nucleophilic substitution reactions, this compound serves as an electrophile, enabling the introduction of the 2-pentyl group onto various substrates. These reactions typically proceed via an Sₙ2 mechanism, involving the backside attack of a nucleophile and displacement of the tosylate group. masterorganicchemistry.com A notable research application is its reaction with thiols to generate sulfides. For instance, the synthesis of phenyl 2-pentyl sulfide (B99878) was achieved in a 72% yield by reacting this compound with a thiol under reflux conditions in ethanol (B145695). This reactivity profile makes it a valuable reagent in the synthesis of complex organic molecules. lookchem.com
| Reaction Type | Nucleophile | Product | Yield | Reference |
| Nucleophilic Substitution | Thiol (e.g., Thiophenol) | Phenyl 2-pentyl sulfide | 72% |
Strategic Role in the Transformation of Alcohols to Alkyl Tosylates for Further Reactivity
A fundamental challenge in organic synthesis is the poor leaving group ability of the hydroxyl group (OH) in alcohols, as the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.commasterorganicchemistry.com Direct substitution or elimination of the hydroxyl group is generally not feasible. The strategic conversion of alcohols into alkyl tosylates, a process known as tosylation, is a classic and highly effective method to overcome this limitation by transforming the OH group into an excellent leaving group. masterorganicchemistry.comfiveable.me
The transformation does not use this compound itself but rather illustrates the process by which it is formed from 2-pentanol (B3026449). The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). wikipedia.orgmasterorganicchemistry.comfiveable.me The role of pyridine is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. masterorganicchemistry.com
A key feature of the tosylation reaction is that it proceeds with retention of stereochemistry at the alcoholic carbon. masterorganicchemistry.com The reaction occurs at the oxygen atom of the alcohol, which attacks the sulfur atom of TsCl, and the carbon-oxygen bond of the original alcohol remains intact throughout the process. masterorganicchemistry.com Once formed, the resulting alkyl tosylate (e.g., this compound) is primed for a variety of subsequent transformations, including nucleophilic substitution (Sₙ2) and elimination (E2) reactions, which now proceed readily due to the excellent leaving group ability of the tosylate anion. wikipedia.orgmasterorganicchemistry.com
Catalytic Applications and Employment as a Catalyst Precursor
While alkyl tosylates are primarily reagents, their parent acid, p-toluenesulfonic acid (p-TSA), and its salts are widely employed as catalysts in organic synthesis.
p-Toluenesulfonic acid (p-TSA or TsOH) is a strong organic acid that is solid, non-toxic, inexpensive, and easy to handle, making it a preferred alternative to many mineral acids. researchgate.netrsc.orgpreprints.org It is soluble in water, alcohols, and other polar organic solvents. wikipedia.orgrsc.org As a catalyst, p-TSA is valued for its ability to promote reactions with operational simplicity, high selectivity, and excellent yields, often under environmentally benign conditions that avoid hazardous metals. researchgate.netrsc.orgacademie-sciences.fr
Its applications in general acid catalysis are extensive and include:
Esterification and Transesterification: Catalyzing Fischer-Speier esterification and other transesterification reactions. wikipedia.org
Acetal (B89532) and Ketal Formation: Acting as an efficient catalyst for the protection of aldehydes and ketones as acetals and ketals. wikipedia.orgwillingdoncollege.ac.in
Multicomponent Reactions (MCRs): Facilitating the synthesis of complex carbocycles and heterocycles in a single pot, which is highly desirable for efficiency and atom economy. researchgate.netacademie-sciences.fr
For substrates that are sensitive to strong acids, Pyridinium (B92312) p-toluenesulfonate (PPTS) serves as an exceptionally mild and efficient acid catalyst. nih.govtandfonline.com Formed from the salt of pyridine and p-toluenesulfonic acid, PPTS is a crystalline solid that is soluble in many common organic solvents, including dichloromethane (B109758) and ethanol. nih.govwikipedia.org Its mild acidity (pKa ≈ 5.2) makes it ideal for delicate transformations where stronger catalysts could cause degradation or side reactions. smolecule.com
| Catalyst | Description | Key Applications | References |
| p-TSA | Strong, solid organic acid | Esterification, Acetalization, Multicomponent Reactions | wikipedia.orgresearchgate.netrsc.org |
| PPTS | Mild, organic-soluble acidic salt | Acetal/Ketal formation/cleavage, Deprotection of silyl (B83357) & THP ethers | nih.govtandfonline.comwikipedia.org |
The protection of carbonyl groups as acetals or ketals is a common strategy in multistep synthesis to prevent their reaction with nucleophiles or reducing agents. willingdoncollege.ac.inslideshare.net PPTS is a widely used catalyst for this transformation, facilitating the reaction of aldehydes and ketones with alcohols or diols under gentle conditions. nih.govwikipedia.org
Conversely, the cleavage (deprotection) of acetals and ketals to regenerate the carbonyl group is also critical. This is typically achieved through acid-catalyzed hydrolysis. willingdoncollege.ac.in PPTS is an effective catalyst for this deprotection, providing the necessary acidity without damaging sensitive functionalities elsewhere in the molecule. libretexts.org
Protecting alcohols as ethers is another cornerstone of synthetic strategy. PPTS is a go-to reagent for the mild deprotection of two common types of alcohol protecting groups: tetrahydropyranyl (THP) ethers and silyl ethers. nih.govtandfonline.commasterorganicchemistry.com
Tetrahydropyranyl (THP) Ethers: THP ethers are a type of acetal used to protect alcohols. While they can be formed using p-TSA, the milder PPTS is often preferred, especially for sensitive substrates. masterorganicchemistry.comtotal-synthesis.com For deprotection, PPTS in a protic solvent like ethanol is a standard method to cleanly cleave the THP group and restore the alcohol. total-synthesis.com
Silyl Ethers: Silyl ethers (e.g., TBDMS, TES) are widely used protecting groups for alcohols. While fluoride-based reagents are the most common means of deprotection, they can sometimes be too harsh. PPTS offers a milder, acidic alternative for cleaving silyl ethers, a selectivity that is crucial in the synthesis of complex molecules where multiple protecting groups are present. nih.govwikipedia.orgmasterorganicchemistry.com
Pyridinium p-Toluenesulfonate (PPTS) as a Mild Acid Catalyst
Co-catalysis in Asymmetric Aldol (B89426) Condensation Reactions
The aldol condensation is a cornerstone of carbon-carbon bond formation. In asymmetric variants, precise control of stereochemistry is achieved using chiral catalysts. While this compound is not documented as a direct co-catalyst, its parent acid, p-TSA, and related salts like pyridinium p-toluenesulfonate (PPTS) are instrumental.
These acidic catalysts can facilitate the reaction in several ways. In organocatalyzed aldol reactions, such as those using proline, p-TSA can be used to promote the dehydration of the initial aldol adduct to the final α,β-unsaturated carbonyl compound. mdpi.com In some systems, an acid co-catalyst is essential for the catalytic cycle, for instance, in activating the carbonyl group of the acceptor aldehyde, making it more electrophilic. sioc-journal.cn Pyridinium p-toluenesulfonate has been specifically noted as a co-catalyst with L-proline, improving both the yield and enantioselectivity of asymmetric aldol condensations between dioxanones and aldehydes. sigmaaldrich.cn In other cases, p-TSA is employed after the aldol addition to catalyze the conversion of the product into a subsequent structure, such as a lactone, in a one-pot sequence. nih.govnih.govacs.org
The catalytic role is dependent on the Brønsted acidity of p-TSA, a property not inherent to its ester, this compound.
Applications in the Total Synthesis of Complex Natural Products
The synthesis of complex natural products requires a robust toolbox of reliable and selective reactions. The p-toluenesulfonyl group is frequently involved in these intricate sequences. The strong Brønsted acid, p-TSA, is widely employed as a catalyst for various transformations, including cyclizations, rearrangements, and the formation or removal of protecting groups. rsc.orgresearchgate.net For instance, p-TSA has been used to catalyze intramolecular Friedel-Crafts reactions to form key carbocyclic frameworks preprints.org and to initiate tandem sequences like ketal deprotection-conjugate addition to construct heterocyclic systems found in natural products like (-)-syringolide. nih.gov
In this context, this compound serves a different but equally important function as a reagent. Its primary application is in nucleophilic substitution, where it acts as an electrophile to introduce a 2-pentyl group into a molecule. This function is critical for building the carbon skeleton of a target natural product. While p-TSA acts as a catalyst to facilitate bond formation or rearrangement through protonation, this compound acts as a building block, delivering a specific alkyl fragment.
| Catalyst/Reagent | Role in Total Synthesis | Example Application |
| p-Toluenesulfonic acid (p-TSA) | Brønsted acid catalyst | Ketal deprotection, cyclization, rearrangement. nih.gov |
| This compound | Alkylating reagent | Introduction of a 2-pentyl group via nucleophilic substitution. |
| Pyridinium p-toluenesulfonate (PPTS) | Mild acid catalyst | Synthesis of tetrahydrolipstatin. |
Integration in Polymer and Surfactant Synthesis
In materials science, derivatives of p-toluenesulfonic acid are utilized in the synthesis of both polymers and surfactants. p-TSA itself is a strong acid catalyst effective for various polymerization reactions, including the synthesis of polyesters, polyurethanes, and the polymerization of caprolactam. actylis.comamizaraspecialitychemicals.co.inatamanchemicals.com
The role of specific tosylates in surfactant synthesis is also well-documented. For instance, sodium p-toluenesulfonate is used as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in aqueous solutions, and acts as a surfactant and stabilizing agent in various formulations. cymitquimica.comalfa-chemistry.comchemimpex.comtalentchemicals.comrawchemchina.com Similarly, methyl p-toluenesulfonate is employed in the production of certain surfactants and as a coupling agent in polymer chemistry. chemimpex.com While there are general statements suggesting the use of tosylate esters like this compound in creating functional materials, specific, detailed research findings on its integration into polymer or surfactant structures are not prominent in the literature. Its role would likely be to introduce a pentyl group, affecting the hydrophobic properties of the resulting molecule.
Catalytic Role in Transesterification Reactions
Transesterification is a vital industrial reaction, notably in the production of biodiesel from vegetable oils. This process typically requires a strong acid or base catalyst. p-Toluenesulfonic acid is a classic and highly effective homogeneous acid catalyst for both esterification of free fatty acids and transesterification of triglycerides. scientific.netmdpi.combio-conferences.org Its catalytic activity stems from its ability to protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.
Recent research has explored incorporating p-TSA into deep eutectic solvents (DESs) to create more efficient and recyclable catalytic systems. A DES composed of p-TSA and choline (B1196258) chloride was found to be a highly efficient catalyst for producing biodiesel, achieving yields up to 98.66%. mdpi.comresearchgate.netnih.gov In these applications, the active catalytic species is the Brønsted acid. An ester, such as this compound, is a product of esterification and would not function as a catalyst in this reaction.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| p-TSA-based DES | Soybean oil, Methanol | 110°C, 2 h, 8% catalyst | 98.66% | nih.gov |
| p-TSA | Low-quality vegetable oil, Methanol | 68-70°C, 5% catalyst | High activity | bio-conferences.org |
Utility as a Catalyst in Various Heterocycle Synthesis Routes
Heterocyclic compounds form the structural core of countless pharmaceuticals and biologically active molecules. p-Toluenesulfonic acid is a versatile and widely used catalyst for synthesizing these structures due to its strength, low cost, and operational simplicity. rsc.orgresearchgate.net It effectively promotes multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity.
For example, p-TSA catalyzes the synthesis of:
1,3,5-Trisubstituted pyrazoles from the one-pot reaction of aldehydes, hydrazines, and alkynes. preprints.org
Pyrimidinobenzimidazoles through a sequence initiated by a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. preprints.org
Polyhydroquinolines via the four-component Hantzsch condensation. jst.go.jp
1,2,4-Triazolo[1,5-a]pyrimidines in a three-component reaction with excellent yields. semnan.ac.ir
In all these cases, the catalytic power resides in the acidic proton of p-TSA, which activates substrates and facilitates bond formation. This compound lacks this acidic proton and is therefore not employed as a catalyst in these heterocycle syntheses.
Application in Rearrangement Reactions (e.g., Meyer–Schuster Rearrangement)
The Meyer–Schuster rearrangement is an acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org Traditionally, this reaction required harsh conditions with strong mineral acids. However, research has shown that p-TSA is an effective catalyst, often providing better yields and stereoselectivity under milder conditions. preprints.orgtandfonline.comcore.ac.uk
The mechanism involves the protonation of the alcohol by the acid catalyst, followed by a 1,3-shift of the hydroxyl group and tautomerization to the final product. wikipedia.orgcore.ac.uk The efficiency and selectivity of the p-TSA catalyzed rearrangement can be solvent-dependent, with studies showing improved outcomes in solvents like 1,2-dichloroethane (B1671644) compared to tetrahydrofuran. tandfonline.com In some cases, the rearrangement can be intercepted by nucleophiles in a tandem reaction sequence, also catalyzed by p-TSA. irb.hr The key to this transformation is the Brønsted acid catalyst; this compound, being an ester, does not fulfill this catalytic role.
Catalytic Facilitation of Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). While often base-catalyzed, the reaction can also be promoted by acids. p-Toluenesulfonic acid has been successfully used as a catalyst for the Michael addition of various nucleophiles, such as indoles or isoxazoles, to α,β-unsaturated ketones. preprints.orgtsijournals.comresearchgate.net
The proposed mechanism for the p-TSA catalyzed reaction involves the activation of the α,β-unsaturated ketone by the acid, which enhances its electrophilicity at the β-carbon, thereby facilitating the attack of the nucleophile. preprints.org This method is valued for its use of an inexpensive and easy-to-handle catalyst. tsijournals.com Furthermore, p-TSA has been used to catalyze cascade reactions that begin with a Michael addition, leading to complex heterocyclic products like dicoumarols. tandfonline.com As with the other reactions in this article, the catalytic activity is a feature of the strong organic acid p-TSA, not its 2-pentyl ester derivative.
Deoxygenation of Alcohols via Tosylate Formation and Subsequent Reduction
The deoxygenation of an alcohol, which involves the removal of a hydroxyl (-OH) group to yield a hydrocarbon, is a fundamental transformation in organic synthesis. A common and effective method to achieve this is through the formation of a tosylate ester, followed by its reduction. chemdad.comwikipedia.org This two-step process converts the poor leaving group (hydroxide, OH⁻) into a very good leaving group (tosylate, TsO⁻), facilitating its removal.
The process begins with the tosylation of the alcohol. In the case of 2-pentanol, it is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. pearson.com The pyridine serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This reaction forms this compound, effectively activating the hydroxyl group.
Once the this compound is formed, the tosylate group is removed through reduction to yield the corresponding alkane, pentane. wikipedia.org A common and powerful reducing agent used for this purpose is lithium aluminum hydride (LiAlH₄). cdnsciencepub.com The hydride ion (H⁻) from the reducing agent acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction. This sequence of tosylation followed by reduction provides a reliable method for the deoxygenation of alcohols like 2-pentanol. chemdad.comwikipedia.org
Table 1: Synthesis of this compound for Deoxygenation
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Pentanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | This compound | Not specified | |
| Alcohol (General) | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Alkyl Tosylate | High | pearson.comresearchgate.net |
Functionality as a Protecting Group for Hydroxyl Functionalities
In complex multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This masking is achieved using a "protecting group." uchicago.edu The tosyl group can function as a protecting group for hydroxyl functionalities. chemdad.comwikipedia.org
By converting 2-pentanol to this compound, the hydroxyl group is protected. The resulting tosylate ester is significantly less reactive under certain conditions compared to the free alcohol. For instance, alcohols are acidic and will react with strongly basic reagents like Grignard reagents, whereas the tosylate is stable to these conditions. masterorganicchemistry.com It is also stable to many oxidizing agents and nucleophiles. tcichemicals.com
Table 2: The Tosyl Group as a Protecting Group
| Protected Functional Group | Formation Reagent | Stability Conditions | Deprotection/Removal Conditions | Reference |
|---|
Analytical Methodologies for Characterization and Quantification of 2 Pentyl P Toluenesulfonate
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the analysis of 2-pentyl p-toluenesulfonate and related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the quantification of impurities in drug substances. thermofisher.com For sulfonate esters, which can be thermally labile or non-volatile, HPLC offers a robust analytical solution.
HPLC coupled with an ultraviolet (UV) detector is a common and accessible method for the quantification of p-toluenesulfonate esters. thermofisher.comgoogle.com The aromatic ring in the p-toluenesulfonate moiety provides a chromophore that allows for UV detection. A sensitive UV detector is crucial since genotoxic impurities must be detected at much lower levels than other impurities. thermofisher.com
A study on the quantification of four p-toluenesulfonates, including methyl, ethyl, isopropyl, and propyl esters, demonstrated the effectiveness of HPLC-UV. The method achieved low limits of detection (LOD) and quantification (LOQ), with LOD values below 5 ng/mL and LOQ values under 13.5 ng/mL. thermofisher.com Another HPLC-UV method for methyl and ethyl p-toluenesulfonates reported the ability to quantify these impurities at trace levels, with a specification limit calculated to be 3.0 ppm based on the TTC. nih.govresearchgate.net
The choice of mobile phase is critical. A typical mobile phase might consist of a mixture of water and acetonitrile (B52724), sometimes with additives like phosphoric acid to improve peak shape. researchgate.net For instance, a mobile phase of 0.1% phosphoric acid in water and acetonitrile in a 1:1 (v/v) ratio has been used successfully. researchgate.net Detection is often carried out at a wavelength around 225 nm or 260nm. google.comresearchgate.net
Table 1: HPLC-UV Method Parameters for p-Toluenesulfonate Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Octadecylsilane bonded silica (B1680970) (C18) | google.com |
| Mobile Phase | 0.1% Phosphoric Acid in Water:Acetonitrile (1:1 v/v) | researchgate.net |
| Detection Wavelength | 225 nm, 260 nm | google.comresearchgate.net |
| LOD | < 5 ng/mL | thermofisher.com |
| LOQ | < 13.5 ng/mL | thermofisher.com |
For even greater sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly valuable for detecting trace levels of impurities in complex matrices like active pharmaceutical ingredients (APIs). researchgate.netnih.gov LC-MS/MS methods can achieve detection limits in the parts-per-million (ppm) range, which is often required to meet regulatory guidelines for genotoxic impurities. nih.gov
Different ionization techniques can be employed, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common. nih.gov A comparison of ESI and APCI for the analysis of twelve sulfonate esters, including p-toluenesulfonates, found that APCI provided better performance for their rapid and sensitive determination. nih.gov In negative ion mode APCI, sulfonate esters show stable precursor ions corresponding to the loss of the alkyl group, which can then be fragmented for selected reaction monitoring (SRM), significantly lowering detection limits. nih.gov
LC-MS/MS methods have been developed for the simultaneous determination of multiple sulfonate esters. researchgate.net For example, a method was validated for 15 different sulfonate esters, including methyl, ethyl, propyl, isopropyl, and n-butyl esters of p-toluenesulfonate. researchgate.net Such methods are crucial for efficient quality control in pharmaceutical manufacturing. researchgate.net The stability of sulfonate esters in the sample solution is a critical factor, and in some cases, samples may need to be prepared immediately before injection to ensure accurate quantification. nih.gov
Table 2: LC-MS/MS Parameters for Sulfonate Ester Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| LODs | 2-4 ng/mL | nih.gov |
| Quantification Limits | 2.5 - 5 ng/mL | nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Product Analysis
Gas chromatography combined with mass spectrometry (GC-MS) is another powerful technique for the analysis of sulfonate esters, especially for the more volatile members of the class. americanpharmaceuticalreview.comshimadzu.com It is one of the most widely used methods for determining these genotoxic impurities. nih.gov GC-MS offers high sensitivity and the ability to identify compounds based on their mass spectra.
For p-toluenesulfonate esters, GC-MS methods can achieve low detection limits. A study using a GCMS-QP2010 Ultra system demonstrated the analysis of various sulfonate esters, with a clear separation and identification of compounds like methyl and ethyl p-toluenesulfonate. shimadzu.com The use of a robust column, such as an Rtx-200, is common for these analyses. shimadzu.com
GC-MS/MS provides even greater selectivity and sensitivity, which is particularly useful when analyzing complex drug matrices. expec-tech.com This technique helps to overcome interferences that might be present in a GC-MS analysis. expec-tech.com Methods using GC-MS/MS have been developed with detection limits below 1 µg/L and have shown good accuracy with recovery rates between 80% and 110%. expec-tech.com
Table 3: GC-MS Analysis Conditions for Sulfonate Esters
| Parameter | Value | Reference |
|---|---|---|
| Instrument | GCMS-QP2010 Ultra | shimadzu.com |
| Column | Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) | shimadzu.com |
| Injection Temperature | 280°C | shimadzu.com |
| Oven Program | 70°C (2 min) → 15°C/min to 320°C (3 min) | shimadzu.com |
| Measurement Mode | FASST (Fast Automated Scan/SIM Type) | shimadzu.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For sulfonate esters, derivatization can enhance stability, volatility, or detectability. americanpharmaceuticalreview.comchromatographyonline.com
Pre- or Post-Column Derivatization Techniques
Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). For sulfonate esters, pre-column derivatization is more common. One widely applicable method involves reacting the sulfonate ester with sodium iodide in the presence of thiosulfate (B1220275) to form the corresponding alkyl iodide. americanpharmaceuticalreview.com This alkyl iodide is more volatile and can be readily detected by GC-MS. americanpharmaceuticalreview.com
Another approach uses pentafluorothiophenol (B1630374) as a derivatizing reagent. chromatographyonline.com This reaction forms a volatile sulfide (B99878) derivative. However, a limitation of this method is that it doesn't distinguish between different alkyl groups, as it provides a common derivatization product for various alkyl sulfonates. chromatographyonline.com
For LC-MS analysis, derivatization with reagents like trimethylamine (B31210) or triethylamine (B128534) can be used. chromatographyonline.comresearchgate.net This converts the sulfonate esters into quaternary ammonium (B1175870) ions. These ionic derivatives are highly polar and can be effectively separated using hydrophilic interaction liquid chromatography (HILIC). researchgate.net This strategy is particularly useful for separating the derivatives from a high-concentration active pharmaceutical ingredient (API). researchgate.net
Table 4: Common Derivatization Reagents for Sulfonate Esters
| Reagent | Resulting Derivative | Analytical Technique | Reference |
|---|---|---|---|
| Sodium Iodide/Thiosulfate | Alkyl Iodide | GC-MS | americanpharmaceuticalreview.com |
| Pentafluorothiophenol | Volatile Sulfide | GC-MS | chromatographyonline.com |
Applications in the Analysis of Related Sulfonate Impurities in Chemical Feedstocks
The analytical methodologies established for this compound are highly adaptable for the identification and quantification of other related sulfonate ester impurities in various chemical feedstocks. This is particularly critical in the pharmaceutical industry, where sulfonate esters are classified as a cohort of concern due to their potential genotoxicity. shimadzu.comacs.orgacs.org The structural similarities among different alkyl p-toluenesulfonates (tosylates), as well as other sulfonate esters like mesylates and besylates, allow for the application of similar analytical principles for their detection. researchgate.net Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set stringent limits on the presence of such potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). researchgate.netlcms.cz This necessitates the development of highly sensitive and specific analytical methods to ensure the safety and quality of drug substances. researchgate.netresearchgate.net
The control of these impurities is a significant challenge, as they can form during the synthesis of APIs, especially when sulfonic acids are used as reagents or catalysts in the presence of alcoholic solvents. acs.orgacs.orgnih.gov The analytical methods must be capable of detecting these impurities at trace levels, often in the parts-per-million (ppm) range, relative to the concentration of the API. lcms.czwaters.com
The primary analytical techniques leveraged for the analysis of sulfonate impurities are gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) for definitive identification and sensitive quantification. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile sulfonate esters. nih.govjapsonline.com Its high resolution and sensitivity make it ideal for detecting trace-level impurities in complex chemical matrices.
Methodology : A sample containing the API is typically dissolved in a suitable organic solvent, such as ethyl acetate, and injected into the GC system. shimadzu.com The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-polysiloxane (Rxi-5Sil MS or DB-5ms). japsonline.comrestek.com The separated compounds are then ionized, commonly by electron ionization (EI), and detected by the mass spectrometer, which can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. japsonline.com
Research Findings : A GC-MS method was developed and validated for the trace-level analysis of methyl, ethyl, and n-butyl octanesulfonates in the drug teneligliptin. japsonline.com The method demonstrated high sensitivity, with limits of detection (LOD) ranging from 0.61 to 0.74 ppm and limits of quantification (LOQ) from 2.03 to 2.48 ppm. japsonline.com The average recovery of the sulfonate esters was between 94.5% and 97.5%, confirming the method's accuracy. japsonline.com Similarly, another GC-MS/MS method was developed for determining methyl and ethyl ethanesulfonate (B1225610) in an API, achieving linearity across a concentration range of 1.0 to 100 ppb. shimadzu.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For less volatile or thermally labile sulfonate esters, HPLC coupled with MS is the method of choice. acs.orgnih.gov
Methodology : Reversed-phase HPLC is commonly employed, using a C18 column to separate the impurities from the main API peak. researchgate.netbenthamdirect.comingentaconnect.com A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic modifier (typically acetonitrile or methanol) is often used. lcms.czresearchgate.netbenthamdirect.com Mass spectrometric detection, usually with an electrospray ionization (ESI) source, provides the necessary sensitivity and specificity for trace analysis. acs.orgnih.gov
Research Findings : An LC-MS method was successfully developed to quantify genotoxic alkyl p-toluenesulfonate impurities (methyl, ethyl, and isopropyl) in cabazitaxel. researchgate.netbenthamdirect.comingentaconnect.com The method was validated according to ICH guidelines, with LOQ values of 2.66 µg/mL, 2.75 µg/mL, and 2.55 µg/mL for the methyl, ethyl, and isopropyl p-toluenesulfonates, respectively. researchgate.netingentaconnect.com In another study, an HPLC-UV method was shown to be sufficiently sensitive for the determination of four p-toluenesulfonate impurities, with LOD values below 5 ng/mL. lcms.cz For certain reactive sulfonate esters, an indirect approach has been developed where the unstable ester is hydrolyzed to its stable sulfonate anion, which is then readily measured by LC-MS. acs.org
The data below provides a summary of typical analytical conditions used for the analysis of related sulfonate impurities in chemical feedstocks.
Table 1: Typical Analytical Parameters for Sulfonate Impurity Analysis
| Parameter | GC-MS | HPLC-MS |
|---|---|---|
| Column/Stationary Phase | Rxi-5Sil MS or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 75 mm x 4.6 mm, 3.5 µm) |
| Carrier Gas/Mobile Phase | Helium, Flow rate ~1.0 mL/min | Gradient of Acetonitrile and Ammonium Acetate Buffer |
| Oven/Column Temperature | Temperature programmed (e.g., 50°C to 300°C) | Isothermal (e.g., 40°C) |
| Injection | Splitless or Cool-on-Column | 10 µL |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Typical LOQ | ~0.05 - 2.5 ppm | ~0.1 - 2.8 µg/mL |
These advanced analytical methodologies are indispensable for the quality control of chemical feedstocks, ensuring compliance with regulatory standards and safeguarding public health by controlling the levels of potentially harmful sulfonate impurities. researchgate.netjapsonline.comeuropa.eu
Derivatization Chemistry and Functional Group Transformations Involving 2 Pentyl P Toluenesulfonate
Synthesis of Alkyl Sulfides and Ethers from 2-Pentyl p-Toluenesulfonate Precursors
The primary application of this compound in derivatization lies in its role as an alkylating agent in nucleophilic substitution reactions. The tosylate group can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Synthesis of Alkyl Sulfides:
This compound reacts with thiols or their corresponding thiolates to furnish alkyl sulfides (thioethers). This reaction typically proceeds via an S(_N)2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the tosylate group, leading to inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.combyjus.com
For instance, the reaction of this compound with a thiol (R-SH) in the presence of a base, or with a pre-formed thiolate (RS⁻), yields the corresponding 2-pentyl sulfide (B99878). Research has shown that the synthesis of p-methylphenyl 2-pentyl sulfide from this compound and p-thiocresol in the presence of sodium hydroxide (B78521) in ethanol (B145695) requires prolonged reflux (48 hours) to achieve a 72% yield. The yields of such reactions can be influenced by the electronic properties of the substituents on the thiol, with yields ranging from 62% for 2,4,6-trimethylphenyl sulfide to 95% for p-bromophenyl sulfide.
Table 1: Synthesis of Phenyl 2-Pentyl Sulfide Derivatives
| Nucleophile (Thiol) | Product | Yield (%) |
| p-Thiocresol | p-Methylphenyl 2-pentyl sulfide | 72 |
| p-Bromothiophenol | p-Bromophenyl 2-pentyl sulfide | 95 |
| 2,4,6-Trimethylthiophenol | 2,4,6-Trimethylphenyl 2-pentyl sulfide | 62 |
Synthesis of Ethers:
Similarly, ethers can be synthesized via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.combyjus.com this compound can serve as the electrophile in this reaction, reacting with an alkoxide (RO⁻) to form a 2-pentyl ether. masterorganicchemistry.com This reaction is also an S(_N)2 process and works best with primary and secondary tosylates. masterorganicchemistry.combyjus.com The alkoxide can be generated from an alcohol using a strong base like sodium hydride (NaH) or by using an alkali metal. masterorganicchemistry.com
The reaction of this compound with an alkoxide, for example, sodium methoxide, would yield 2-methoxypentane. The choice of reactants is crucial; using a secondary tosylate like this compound with a non-hindered alkoxide is generally effective. masterorganicchemistry.com
Stereospecificity and Stereoselectivity in Derivatization Processes
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, particularly because it is a secondary tosylate and often chiral.
Stereospecificity in S(_N)2 Reactions:
As the derivatization of this compound with nucleophiles like thiolates and alkoxides typically follows an S(_N)2 pathway, the reaction is stereospecific. masterorganicchemistry.comlibretexts.org This means that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. The S(_N)2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of the configuration at the chiral center. libretexts.orgmasterorganicchemistry.com For example, if (R)-2-pentyl p-toluenesulfonate is reacted with a nucleophile, the product will be the (S)-enantiomer. libretexts.org This predictable stereochemical outcome is a significant advantage in asymmetric synthesis. The conversion of an alcohol to a tosylate proceeds with retention of configuration, as only the O-H bond is broken. libretexts.org Subsequent S(_N)2 reaction of the tosylate leads to a single inversion, resulting in a product with the opposite stereochemistry to the starting alcohol. libretexts.org
Stereoselectivity in Elimination Reactions:
When stronger, more sterically hindered bases are used, or when the nucleophile is also a strong base, elimination reactions (E2) can compete with substitution (S(_N)2). masterorganicchemistry.com The stereoselectivity of these elimination reactions, which would lead to the formation of pentenes, is governed by the relative orientation of the proton being removed and the tosylate leaving group. While anti-periplanar elimination is generally favored in E2 reactions, studies on related systems like β-tosyloxybutanoate esters have shown that syn-elimination can also occur, although typically to a lesser extent (5-6%). psu.edu The nature of the base and solvent can influence the ratio of substitution to elimination products as well as the stereoselectivity of the elimination process.
Applications in Targeted Functional Group Conversions within Complex Molecules
The reliability of the tosylate group as a leaving group makes this compound and similar tosylates useful for targeted functional group conversions within larger, more complex molecules. acs.orgdiva-portal.org This is particularly valuable in multi-step syntheses where preserving the stereochemistry and selectively modifying one functional group in the presence of others is crucial.
In the synthesis of complex natural products or pharmaceuticals, an alcohol functional group can be converted to a tosylate to activate that position for nucleophilic attack. This allows for the introduction of various functionalities, such as amines, azides, cyanides, and other carbon or heteroatom nucleophiles, with a high degree of predictability and stereochemical control. libretexts.org For example, the tosylation of a secondary alcohol in a complex molecule, followed by reaction with sodium azide (B81097), would introduce an azide group with inversion of stereochemistry. This azide can then be further transformed, for instance, by reduction to an amine.
The use of tosylates allows for the conversion of a poorly reactive hydroxyl group into a highly reactive electrophilic center, enabling bond formation under relatively mild conditions that are compatible with other functional groups present in a complex molecule. wikipedia.org This strategic functional group interconversion is a cornerstone of modern organic synthesis.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting 2-pentylfuran (2PF) in microbial cultures?
- Methodology:
- Use gas chromatography-mass spectrometry (GC/MS) with solid-phase microextraction (SPME) for headspace sampling. A DVB/Carboxen/PDMS fiber is optimal for preconcentration .
- Calibrate using 2PF standards (98% purity) with semi-quantitative curves (1–50 nmol/mol range) .
- Incubate microbial cultures in sealed vials at 37°C for 48 hours, flushing with purified air after 24 hours to reduce background interference .
- Key Data:
- 2PF levels are reported as "trace" (0–3 nmol/mol), "1x" (4–10 nmol/mol), "2x" (11–20 nmol/mol), or "3x" (≥20 nmol/mol) .
Q. How can researchers differentiate 2PF production from microbial activity versus background media interference?
- Methodology:
- Include negative controls with uninoculated media (e.g., BCYE, blood agar) to identify baseline 2PF levels from media decomposition .
- Use flushing protocols (e.g., pure air after 12 hours) to minimize volatile carryover .
- Key Finding:
- Media like BCYE produce negligible 2PF post-flushing, while blood agar shows elevated fungal-derived 2PF .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in semi-quantitative 2PF measurements across microbial strains?
- Methodology:
- Perform replicate testing (e.g., 5 replicates per strain) to account for variability in fungal sporulation or bacterial metabolism .
- Apply multivariate analysis to correlate 2PF levels with pathogenicity (e.g., A. fumigatus vs. A. niger) and growth phase .
- Key Finding:
- A. fumigatus consistently produces higher 2PF (≥20 nmol/mol) than A. niger (often undetectable) under identical conditions .
Q. How do co-eluting compounds in breath samples affect 2PF quantification, and what chromatographic techniques mitigate this?
- Methodology:
- Use GC-TOFMS with deconvolution algorithms to separate overlapping peaks (e.g., 2PF and β-myrcene) .
- Validate with retention index (RI) matching and spectral library comparisons (similarity scores >800) .
- Key Data:
- 2PF and β-myrcene have distinct fragmentation patterns (e.g., m/z 53 and 81 for 2PF) .
Methodological Cross-Application to Sulfonate Derivatives
Q. How can GC-MS/MS protocols for p-toluenesulfonate detection inform 2PF analysis?
- Methodology:
- Adapt triple quadrupole MS/MS parameters from p-toluenesulfonate studies (e.g., parent ion m/z 81, isolation window 3) to enhance 2PF specificity .
- Optimize SPME exposure time (e.g., 48 hours for breath samples) to improve sensitivity .
Data Contradiction Analysis
Q. Why is 2PF detected in some cystic fibrosis (CF) patients without confirmed Aspergillus colonization?
- Hypotheses:
- Unrecognized colonization: Current diagnostic methods (sputum cultures) may miss localized fungal growth .
- Inflammatory byproducts: 2PF could be a nonspecific marker of lung inflammation or bacterial co-infection (e.g., S. pneumoniae) .
- Methodological Mitigation:
- Combine 2PF detection with PCR assays for fungal DNA or galactomannan testing to improve diagnostic accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
